molecular formula C14H17N3O3S B2740845 6-acetyl-2-(cyclopropanecarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide CAS No. 848331-83-9

6-acetyl-2-(cyclopropanecarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2740845
CAS No.: 848331-83-9
M. Wt: 307.37
InChI Key: ZQMQNMBAKOFIIJ-UHFFFAOYSA-N
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Description

The compound “6-acetyl-2-(cyclopropanecarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide” is a complex organic molecule. It contains a thieno[2,3-c]pyridine core, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a heterocyclic core. These features can enable the compound to participate in a variety of chemical reactions and interactions .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups can allow for a range of chemical transformations .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, stability, and reactivity would depend on the specific arrangement of atoms and functional groups in the molecule .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Synthesis Techniques : A variety of synthesis techniques have been developed for thieno[2,3-c]pyridine derivatives. These methods include reactions with triethyl orthoformate, nitrous acid, and acetic anhydride, leading to the production of pyrimidinones, triazinones, and other related compounds. Microwave-assisted synthesis has also been explored for its efficiency in producing novel compounds within this class, providing better yields in shorter times compared to traditional methods (Faty, Youssef, & Youssef, 2011).

  • Antimicrobial Activities : Some thieno[2,3-c]pyridine derivatives have been tested for their in vitro antimicrobial activities. These studies have identified compounds with potential as antimicrobial agents, highlighting the relevance of this chemical class in developing new therapeutic agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Novel Compounds and Reactions

  • Research has focused on creating novel compounds within the thieno[2,3-c]pyridine class, including pyridothienopyrimidines and pyridothienotriazines. These efforts have led to the discovery of new heterocyclic compounds with potential applications in various fields, including pharmaceuticals and materials science (Al‐Sehemi & Bakhite, 2005).

  • Chemical Properties and Applications : The research into thieno[2,3-c]pyridine derivatives extends beyond antimicrobial activities, exploring their chemical properties and potential applications in creating new materials with unique properties. This includes investigations into their use in synthesizing macrocyclic compounds, dyeing textiles, and creating compounds with specific structural features for targeted applications (Ho & Wang, 1995).

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its biological activity, and potential applications in medicinal chemistry .

Properties

IUPAC Name

6-acetyl-2-(cyclopropanecarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-7(18)17-5-4-9-10(6-17)21-14(11(9)12(15)19)16-13(20)8-2-3-8/h8H,2-6H2,1H3,(H2,15,19)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQMQNMBAKOFIIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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